4-(1-Methyl-2-thioxanthen-9-ylethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Methyl-2-thioxanthen-9-ylethyl)morpholine is a chemical compound that features a morpholine ring substituted with a thioxanthene moiety
Vorbereitungsmethoden
The synthesis of 4-(1-Methyl-2-thioxanthen-9-ylethyl)morpholine typically involves the reaction of thioxanthene derivatives with morpholine under specific conditions. One common method involves the use of a thioxanthene precursor, which is reacted with morpholine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Analyse Chemischer Reaktionen
4-(1-Methyl-2-thioxanthen-9-ylethyl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the thioxanthene moiety or the morpholine ring are replaced with other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-(1-Methyl-2-thioxanthen-9-ylethyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a probe for studying biological systems.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals
Wirkmechanismus
The mechanism of action of 4-(1-Methyl-2-thioxanthen-9-ylethyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-(1-Methyl-2-thioxanthen-9-ylethyl)morpholine can be compared with other similar compounds, such as:
Morpholine derivatives: These compounds share the morpholine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Thioxanthene derivatives:
Eigenschaften
CAS-Nummer |
102156-30-9 |
---|---|
Molekularformel |
C20H23NOS |
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
4-[1-(9H-thioxanthen-9-yl)propan-2-yl]morpholine |
InChI |
InChI=1S/C20H23NOS/c1-15(21-10-12-22-13-11-21)14-18-16-6-2-4-8-19(16)23-20-9-5-3-7-17(18)20/h2-9,15,18H,10-14H2,1H3 |
InChI-Schlüssel |
RRBJOYMUXGGPSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1C2=CC=CC=C2SC3=CC=CC=C13)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.